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For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of

fasiglifam (TAK-875) was terminated during Phase III trials due to concerns regarding liver

safety.[1][2] This guide provides a summary of the pharmacokinetic data gathered during its

development.

Fasiglifam, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also

known as Free Fatty Acid Receptor 1 (FFAR1), was developed for the treatment of type 2

diabetes mellitus.[2][3] Its mechanism of action involves the potentiation of glucose-stimulated

insulin secretion (GSIS).[4][5] This document provides a detailed overview of the

pharmacokinetics of fasiglifam hemihydrate, including its absorption, distribution, metabolism,

and excretion, as well as the methodologies of key experiments.

Mechanism of Action: GPR40-Mediated Insulin
Secretion
Fasiglifam acts as an ago-allosteric modulator of GPR40, enhancing the signaling cascade that

leads to insulin release from pancreatic β-cells in a glucose-dependent manner.[4][5] The

activation of GPR40 by fasiglifam initiates a Gαq-mediated signaling pathway, resulting in the

production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release

of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] The
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subsequent increase in intracellular calcium is a key trigger for the exocytosis of insulin-

containing granules.[4][5]
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Caption: GPR40 Signaling Pathway for Insulin Secretion.

Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of fasiglifam has been evaluated in both preclinical species and

humans. The drug exhibits high oral bioavailability.[6]

Table 1: Human Pharmacokinetic Parameters of
Fasiglifam (Single Oral Dose)

Parameter
Healthy Volunteers (25-800
mg)[3]

Subjects with Normal
Hepatic Function (25 mg)
[6]

Tmax (h) 3 - 4 -

Cmax (ng/mL) Dose-dependent -

AUC (ng·h/mL)
Greater than proportional

increase at doses >200 mg
35,482

t½ (h) 28.1 - 36.6
Lower than in subjects with

hepatic impairment

Oral Bioavailability High (preclinical data)[6] -
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Note: A study co-administering fasiglifam with a high-fat meal showed a 40% decrease in Cmax

and a 17% decrease in AUC.[3]

Table 2: Rat Pharmacokinetic Parameters of Fasiglifam
(Single Dose)[7]

Route
Dose
(mg/kg)

Sex
Cmax
(µg/mL)

t½ (h)
Oral
Bioavailabil
ity (%)

IV 5 Male 8.8 ± 0.9 12.4 -

IV 5 Female 9.2 ± 1.2 11.2 -

Oral 10 Male 12.4 ± 2.6 11.1 85 - 120

Oral 10 Female 12.9 ± 3.5 11.6 91 - 108

Oral 50 Male 76.2 ± 3.7 10.3 85 - 120

Oral 50 Female 83.7 ± 13.2 9.8 91 - 108

Metabolism and Excretion
Fasiglifam is primarily cleared through metabolism, with glucuronidation being the predominant

pathway.[1] The major route of excretion for fasiglifam and its metabolites is via the feces.[1]

Table 3: Major Circulating Metabolites of Fasiglifam in
Human Plasma
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Metabolite Description
Relative Abundance in
Plasma

Fasiglifam Parent drug Major component

M-I Oxidative cleavage metabolite
<10% of plasma

radioactivity[1]

Fasiglifam-G Acyl glucuronide of fasiglifam <2% of plasma radioactivity[1]

T-1676427 Hydroxylated fasiglifam <2% of plasma radioactivity[1]

M-I-G Glucuronide of M-I <2% of plasma radioactivity[1]

The formation of a reactive acyl glucuronide metabolite (fasiglifam-G) has been investigated as

a potential contributor to the observed drug-induced liver injury.[1]

Experimental Protocols
Protocol 1: Human Pharmacokinetic Study
A representative experimental protocol for a single-dose human pharmacokinetic study of

fasiglifam is outlined below, based on common practices in the field.

Study Design: An open-label, single-dose study in healthy adult volunteers.

Subject Selection: Healthy male and female subjects, aged 18-55 years, with a body mass

index within the normal range. Subjects undergo a comprehensive health screening,

including liver function tests.

Dosing: Subjects receive a single oral dose of fasiglifam hemihydrate (e.g., 50 mg) after an

overnight fast.

Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an

anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1,

2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C)

to separate plasma. The resulting plasma is stored frozen at -80°C until analysis.
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Bioanalytical Method: Quantification of fasiglifam and its major metabolites in plasma is

performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[7][8]

Sample Preparation: Protein precipitation is a common method for extracting the analyte

from the plasma matrix. An organic solvent, such as acetonitrile, is added to the plasma

sample to precipitate proteins.[7] An internal standard is added prior to precipitation for

accurate quantification.

Chromatographic Separation: The supernatant is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)

system. Separation is typically achieved on a C18 reversed-phase column with a gradient

mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and

an organic component (e.g., acetonitrile).[1][7]

Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a

tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific

precursor-to-product ion transitions for fasiglifam and its metabolites.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental methods to determine key pharmacokinetic parameters, including Cmax,

Tmax, AUC, and t½.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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